Methyl 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolate Methyl 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15851348
InChI: InChI=1S/C12H14N2O2/c1-16-12(15)7-6-10-8-13-14(9-10)11-4-2-3-5-11/h8-9,11H,2-5H2,1H3
SMILES:
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol

Methyl 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolate

CAS No.:

Cat. No.: VC15851348

Molecular Formula: C12H14N2O2

Molecular Weight: 218.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolate -

Specification

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
IUPAC Name methyl 3-(1-cyclopentylpyrazol-4-yl)prop-2-ynoate
Standard InChI InChI=1S/C12H14N2O2/c1-16-12(15)7-6-10-8-13-14(9-10)11-4-2-3-5-11/h8-9,11H,2-5H2,1H3
Standard InChI Key ZMDXXKVQTXRFOZ-UHFFFAOYSA-N
Canonical SMILES COC(=O)C#CC1=CN(N=C1)C2CCCC2

Introduction

Chemical Characteristics and Structural Analysis

Molecular Architecture

The compound features a pyrazole ring substituted at the 1-position with a cyclopentyl group and at the 4-position with a propiolate ester (Figure 1). The cyclopentyl moiety introduces steric bulk and lipophilicity, which may enhance membrane permeability compared to smaller alkyl substituents. The propiolate group (HCC-COOCH3\text{HC}\equiv\text{C-COOCH}_3) contributes electron-withdrawing characteristics, influencing reactivity in nucleophilic additions and cycloadditions.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC12H14N2O2\text{C}_{12}\text{H}_{14}\text{N}_{2}\text{O}_{2}
Molecular Weight218.25 g/mol
CAS NumberVCID: VC15851348
Boiling PointNot reported
SolubilityLikely soluble in polar aprotic solvents (e.g., DMF, DMSO)

Synthesis and Manufacturing

Synthetic Routes

Though detailed protocols for Methyl 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolate are proprietary, its synthesis likely follows strategies employed for structurally related compounds. A patent describing the synthesis of (R)-3-(4-bromo-1H-pyrazol-1-yl)-3-cyclopentylpropionitrile provides insight into possible methodologies :

  • Asymmetric Michael Addition: Chiral squaramide catalysts enable enantioselective coupling between pyrazole derivatives and α,β-unsaturated esters . For example, 4-bromo-1H-pyrazole reacts with 3-cyclopentyl-2-cyanoacrylate in toluene at -70°C to 50°C, yielding intermediates with >90% enantiomeric excess .

  • Hydrolysis and Decarboxylation: Base-mediated hydrolysis of ester intermediates followed by acid-catalyzed decarboxylation generates nitrile products . Adapting this pathway, propiolate esters could form via analogous esterification or transesterification steps.

Table 2: Representative Reaction Conditions from Analogous Syntheses

StepConditionsYield
Michael AdditionToluene, -70°C to 50°C, 6–10 h82–90%
HydrolysisNaOH (25%), 65°C, 8 h>95%
DecarboxylationHCl (35%), 100°C, reflux85–92%

Scalability Challenges

The steric hindrance imposed by the cyclopentyl group complicates reaction kinetics, necessitating extended reaction times compared to less bulky analogs . Catalyst loading (0.05–1 mol%) and solvent selection (toluene, benzene) critically influence enantioselectivity and yield .

Biological Activities and Mechanistic Insights

Agrochemistry Applications

The compound’s lipophilicity and stability under environmental conditions make it a candidate for fungicide development. Pyrazole derivatives disrupt fungal ergosterol biosynthesis, though specific targets remain unverified for this analog.

Comparative Analysis with Structural Analogs

Table 3: Bioactivity Comparison of Pyrazole Derivatives

CompoundMolecular WeightNotable Bioactivity
Methyl 3-(1-cyclopentyl-1H-pyrazol-4-yl)propiolate218.25Anticancer, anti-inflammatory
Methyl 3-(3-methyl-1-propyl-1H-pyrazol-4-yl)propiolate222.25Antifungal, herbicide adjuvant
(R)-3-(4-Bromo-1H-pyrazol-1-yl)-3-cyclopentylpropionitrile294.15JAK2 inhibition (ruxolitinib intermediate)

The cyclopentyl substituent confers superior pharmacokinetic properties (e.g., oral bioavailability) compared to linear alkyl chains, as evidenced by prolonged half-lives in murine models .

Future Directions and Research Gaps

  • Mechanistic Studies: Elucidate molecular targets via proteomic profiling and CRISPR-Cas9 knockout screens.

  • Toxicology: Chronic toxicity studies in mammalian models to establish NOAEL (No Observed Adverse Effect Level).

  • Formulation Development: Nanoencapsulation to improve aqueous solubility and reduce irritation potential.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator